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Compound of Interest

Compound Name: Dregeoside Ga1

Cat. No.: B15591673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dregeoside Ga1 is a naturally occurring polyoxypregnane glycoside isolated from the plant

Dregea volubilis (also known as Wattakaka volubilis), a woody climber belonging to the

Apocynaceae family. This plant has a history of use in traditional medicine across Asia for

treating a variety of ailments, including tumors, inflammation, and diabetes. The genus Dregea

is known for its rich content of steroidal pregnanes, which have garnered scientific interest for

their potential biological activities. This technical guide provides a comprehensive literature

review of the studies on Dregeoside Ga1 and related compounds, focusing on quantitative

data, experimental methodologies, and biological pathways.

Chemical and Physical Properties
Dregeoside Ga1 is a complex steroid derivative. While detailed experimental data on its

biological activities are limited in publicly available literature, its chemical properties are

documented.
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Property Value

CAS Number 98665-66-8

Molecular Formula C₄₉H₈₀O₁₇

Molecular Weight 941.17 g/mol

Biological Activities of Polyoxypregnane Glycosides
from Dregea volubilis
While specific studies focusing exclusively on Dregeoside Ga1 are scarce, research on other

pregnane glycosides isolated from Dregea volubilis provides insights into the potential

therapeutic applications of this class of compounds. The primary reported activities are

centered around anticancer, α-glucosidase and α-amylase inhibition, and chondroprotective

effects.

Anticancer and Cytotoxic Activity
Several polyoxypregnane glycosides from Dregea volubilis have been investigated for their

cytotoxic effects against various cancer cell lines. A 2023 study by Thuy et al. evaluated the

cytotoxicity of newly isolated volubilosides and known dregeosides. While Dregeoside Ga1
was not among the tested compounds in this specific study, the results for related molecules

are significant for structure-activity relationship studies. For instance, Dregeoside Da1 and Ka1

were among the compounds evaluated.

Table 1: Cytotoxicity of Pregnane Glycosides from Dregea volubilis (IC₅₀ in µM)[1]
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Comp
ound

MB49 K562 MKN-7 HT29 A549 MCF-7
MDA-
MB-
231

HepG2

Dregeo

side

Da1

10.51±0

.83

11.72±0

.91

12.43±1

.02

13.65±1

.15

14.28±1

.21

15.03±1

.33

16.74±1

.42

18.91±1

.56

Dregeo

side

Ka1

8.24±0.

65

9.53±0.

77

10.11±0

.84

11.29±0

.98

12.04±1

.05

13.17±1

.19

14.88±1

.27

17.22±1

.48

Volubilo

side G

6.15±0.

49

7.39±0.

61

8.02±0.

68

9.17±0.

79

10.03±0

.88

11.24±1

.01

12.96±1

.13

15.34±1

.37

Volubilo

side E

12.83±1

.05

14.07±1

.22

15.16±1

.34

16.41±1

.45

17.25±1

.53

18.39±1

.67

19.98±1

.81

21.05±1

.93

Volubilo

side H

4.29±0.

35

5.51±0.

46

6.18±0.

53

7.33±0.

64

8.12±0.

71

9.07±0.

82

10.75±0

.95

13.01±1

.18

Volubilo

side I

9.76±0.

81

11.02±0

.94

11.84±1

.03

13.01±1

.17

13.88±1

.25

14.92±1

.38

16.65±1

.51

18.89±1

.72

Volubilo

side K

7.03±0.

58

8.27±0.

71

9.05±0.

79

10.19±0

.91

11.16±1

.02

12.28±1

.14

13.97±1

.26

16.23±1

.45

Data presented as mean ± SD from three independent experiments.

The original isolation of Dregeoside Ga1 was reported in a 1985 study by Yoshimura et al.,

which also described the isolation of dregeosides H, Dp1, Da1, and Gp1. This foundational

work characterized these compounds based on chemical and spectral evidence. While this

paper is a key reference for the structure of Dregeoside Ga1, detailed biological activity data

for this specific compound was not provided in the abstract.

α-Glucosidase and α-Amylase Inhibitory Activities
In a 2020 study, other pregnane glycosides from the leaves of Dregea volubilis were evaluated

for their ability to inhibit α-glucosidase and α-amylase, enzymes relevant to carbohydrate

metabolism and diabetes management.[2]
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Table 2: α-Glucosidase and α-Amylase Inhibitory Activities of Pregnane Glycosides from

Dregea volubilis[2]

Compound
α-Glucosidase Inhibition
(%) at 200 µM

α-Amylase IC₅₀ (µM)

17β-marsdenin 47.1 ± 2.5 > 200

Stavaroside H 38.2 ± 1.9 > 200

Hoyacarnoside G 32.6 ± 1.7 > 200

Drevoluoside Q Not Reported 51.3 ± 2.1

Acarbose (Positive Control) 85.3 ± 4.2 45.8 ± 2.3

Data are expressed as mean ± SD (n=3).

These findings suggest that pregnane glycosides from Dregea volubilis are a promising source

of compounds for the development of antihyperglycemic agents.

Experimental Protocols
General Experimental Procedures for Isolation and
Structure Elucidation
The isolation of Dregeoside Ga1 and related compounds typically involves the extraction of

plant material (e.g., roots, leaves, or flowers) with solvents like methanol, followed by

partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

The fractions are then subjected to various chromatographic techniques, including column

chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure

compounds. Structure elucidation is achieved through spectroscopic methods such as 1D and

2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).

Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated pregnane glycosides is commonly determined using the

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
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Workflow for MTT Assay:

Cell Preparation Compound Treatment Viability Measurement

Seed cancer cells in 96-well plates Incubate for 24h Add serial dilutions of compounds Incubate for 48h Add MTT solution Incubate for 4h Add DMSO to dissolve formazan Measure absorbance at 570 nm Calculate IC50

Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining cytotoxicity.

α-Glucosidase and α-Amylase Inhibition Assays
These enzyme inhibition assays are performed in vitro to assess the potential of the

compounds to interfere with carbohydrate digestion.

Workflow for Enzyme Inhibition Assays:
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α-Glucosidase Inhibition Assay α-Amylase Inhibition Assay

Pre-incubate enzyme and compound

Add pNPG substrate

Incubate at 37°C

Measure absorbance at 405 nm

Calculate % Inhibition

Pre-incubate enzyme and compound

Add starch solution

Incubate at 37°C

Add DNS reagent and boil

Measure absorbance at 540 nm

Calculate IC50

Click to download full resolution via product page

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the signaling

pathways modulated by Dregeoside Ga1. However, based on the observed cytotoxic activities

of related polyoxypregnane glycosides, it can be hypothesized that these compounds may

induce apoptosis in cancer cells. The molecular mechanisms of other cytotoxic natural products

often involve the modulation of key signaling pathways such as the PI3K/Akt, MAPK, or NF-κB

pathways, or direct activation of the intrinsic or extrinsic apoptotic cascades. Further research
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is required to elucidate the precise mechanism of action for Dregeoside Ga1 and other related

cytotoxic dregeosides.

Hypothesized Apoptotic Signaling Pathway:

Potential Intracellular Targets

Dregeoside Glycosides

PI3K/Akt Pathway

Modulation?

MAPK Pathway

Modulation?

NF-κB Pathway

Modulation?

Mitochondrial Stress

Direct Effect?

Caspase Activation

Apoptosis

Click to download full resolution via product page

Caption: Hypothesized signaling pathways for cytotoxicity.

Conclusion and Future Directions
Dregeoside Ga1 is a structurally characterized polyoxypregnane glycoside from Dregea

volubilis. While its specific biological activities have not been extensively reported, studies on

closely related compounds from the same plant demonstrate significant potential in the areas

of oncology and metabolic disorders. The cytotoxic and enzyme-inhibiting properties of other
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dregeosides and volubilosides highlight the need for further investigation into the therapeutic

potential of Dregeoside Ga1.

Future research should focus on:

The targeted biological screening of pure Dregeoside Ga1 against a panel of cancer cell

lines and key metabolic enzymes.

Elucidation of the specific signaling pathways modulated by Dregeoside Ga1 to understand

its mechanism of action at the molecular level.

In vivo studies to evaluate the efficacy and safety of Dregeoside Ga1 in animal models of

cancer and diabetes.

Such studies will be crucial in determining the potential of Dregeoside Ga1 as a lead

compound for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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